molecular formula C10H9NO4 B13350366 Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid

Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13350366
M. Wt: 207.18 g/mol
InChI Key: MZCREXORTQFYPP-DTWKUNHWSA-N
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Description

Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative characterized by the presence of a nitrophenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Introduction of the Nitrophenyl Group: This step may involve nitration of a phenyl group followed by its attachment to the cyclopropane ring through a coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a metal catalyst.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Alcohols for esterification, amines for amidation.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Esters, amides, and other functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme mechanisms or as a potential inhibitor.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid would depend on its specific application. Generally, the strained cyclopropane ring can interact with biological targets, potentially inhibiting enzymes or altering biochemical pathways. The nitrophenyl and carboxylic acid groups can also participate in hydrogen bonding and electrostatic interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the nitrophenyl group, making it less reactive.

    2-(3-Nitrophenyl)propanoic acid: Contains a propanoic acid instead of a cyclopropane ring, resulting in different reactivity and applications.

    Nitrophenylcyclopropane derivatives: Variations in the position of the nitro group or additional substituents can alter the compound’s properties.

Uniqueness

Rel-(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid is unique due to the combination of a strained cyclopropane ring, a nitrophenyl group, and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

(1R,2R)-2-(3-nitrophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H9NO4/c12-10(13)9-5-8(9)6-2-1-3-7(4-6)11(14)15/h1-4,8-9H,5H2,(H,12,13)/t8-,9+/m0/s1

InChI Key

MZCREXORTQFYPP-DTWKUNHWSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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